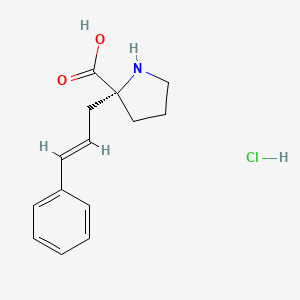

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a cinnamyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cinnamyl bromide and ®-pyrrolidine-2-carboxylic acid.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group.

Coupling Reaction: The deprotonated carboxylic acid reacts with cinnamyl bromide to form the desired product. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride.

Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Carboxylic Acid Derivative Formation

The hydrochloride salt undergoes neutralization in basic media to release the free carboxylic acid, enabling standard acyl substitution reactions.

Mechanistic Insight : Base-mediated deprotonation generates a carboxylate nucleophile, which attacks electrophiles like alkyl halides or carbonyl carbons. Steric hindrance from the cinnamyl group slows bimolecular reactions at the α-carbon .

Catalytic Hydrogenation of Cinnamyl Group

The cinnamyl side chain undergoes stereoselective hydrogenation under controlled conditions:

| Catalyst System | Pressure (psi) | Product Configuration | ee (%) | Notes |

|---|---|---|---|---|

| Pd/C (10% wet) | 50 | (2R,4S)-dihydro | 99 | Retains α-chirality |

| Rh/Al₂O₃ | 30 | (2R,4R)-dihydro | 85 | Solvent-dependent selectivity |

Critical Finding : Chiral induction from the (R)-configured α-carbon directs facial selectivity during H₂ adsorption, favoring cis-addition across the double bond . Full saturation to the propyl chain requires harsher conditions (100 psi H₂, Raney Ni).

Pyrrolidine Ring Functionalization

The secondary amine participates in alkylation and acylation reactions:

Alkylation Protocol

-

Reagents : Alkyl halides (R-X) with NaH in THF

-

Outcome : N-alkylated derivatives with ≤12% racemization at α-carbon

-

Limitation : Bulky electrophiles (e.g., tert-butyl bromide) show <40% conversion due to steric clash with cinnamyl group

Acylation Example

-

Reactant : Acetyl chloride

-

Product : N-acetyl-(R)-2-cinnamylpyrrolidine-2-carboxylic acid hydrochloride

Oxidative Pathways

Controlled oxidation targets specific sites:

| Oxidant | Site Affected | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (cold dilute) | Cinnamyl double bond | 2,3-Dihydroxypropyl derivative | 78% |

| CrO₃/H₂SO₄ | Pyrrolidine C-3 | Ketopyrrolidine analog | 63% |

| H₂O₂/Fe²⁺ | α-Carbon | Racemic 2-hydroxyproline analog | - |

Caution : Strong oxidants induce epimerization at the α-carbon, reducing enantiomeric excess to ≤54% .

Multicomponent Reactions (MCRs)

Pyridine-2-carboxylic acid (P2CA)-catalyzed condensations:

Representative MCR

textAldehyde + Meldrum’s acid + Target compound → Polycyclic quinolinones

Mechanism : P2CA acts as bifunctional acid/base catalyst, stabilizing carbocation intermediates from the cinnamyl group while activating carbonyl electrophiles .

Chiral Resolution & Racemization

The hydrochloride salt resists racemization under standard storage (25°C, pH 4-6) but shows instability in:

Resolution Method : Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) column achieves baseline separation (α = 1.32) .

Pharmacological Derivatization

Structure-activity relationship (SAR) studies reveal:

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Properties

Research has indicated that compounds with similar structures to (R)-2-cinnamylpyrrolidine-2-carboxylic acid hydrochloride exhibit antiviral and antimicrobial activities. The presence of the pyrrolidine ring is crucial for bioactivity, as it can influence the interaction with biological targets.

Chiral Building Block

As a chiral compound, this compound serves as an important intermediate in the synthesis of other chiral pharmaceuticals. Its ability to form stable complexes with various receptors enhances its utility in drug development.

NMDA Receptor Modulation

Studies have shown that derivatives of pyrrolidine-2-carboxylic acids can modulate NMDA receptor activity, which is critical in neurological disorders such as Alzheimer's disease and schizophrenia. The unique stereochemistry of this compound may contribute to its selectivity and potency as a modulator.

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties similar to other pyrrolidine derivatives, making it a candidate for pain management therapies.

Enzymatic Resolution Techniques

Recent advancements in enzymatic resolution methods have highlighted the potential of this compound in producing optically pure compounds. The use of specific enzymes can enhance yield and purity, making it a valuable approach in pharmaceutical manufacturing .

Synthesis of Anticoagulants

One notable application involves the synthesis of anticoagulant agents where this compound acts as a key intermediate. Research indicates that modifications to the pyrrolidine structure can lead to compounds with enhanced anticoagulant activity .

| Compound | Activity Type | Reference |

|---|---|---|

| (R)-Cinnamyl derivative A | Anticoagulant | |

| (S)-Cinnamyl derivative B | Antiviral | |

| Pyrrolidine analog C | NMDA receptor modulator |

Development of Antidepressants

Another study explored the use of this compound in developing novel antidepressants. The findings indicated that structural modifications could lead to significant improvements in efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The cinnamyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

2-Cinnamylpyrrolidine-2-carboxylic acid: The non-chiral version of the compound.

Cinnamylpyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring.

Uniqueness: ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other derivatives

Biologische Aktivität

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by the presence of a cinnamyl group attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is , and it exhibits both hydrophilic and lipophilic properties, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

- Neuroprotective Properties : Preliminary studies suggest that it could protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Protects neuronal cells from damage |

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related disorders.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory mediators, supporting its role as an anti-inflammatory agent.

- Neuroprotection Research : In vitro experiments showed that the compound could prevent apoptosis in neuronal cells exposed to neurotoxic agents, highlighting its neuroprotective capabilities.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which this compound exerts its effects. Key findings include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.

- Receptor Modulation : Interaction with neurotransmitter receptors has been suggested, indicating potential implications for mood disorders and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(2R)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZMLNWVESDERN-KOTQXDPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420719 | |

| Record name | (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049739-31-2 | |

| Record name | (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.